propan-2-yl 2,5-dihydroxybenzoate

Lipophilicity Membrane Permeability Physicochemical Properties

Research challenge: Sourcing a well-characterized, non-sulfonamide hCA II inhibitor with validated purity for structure-activity relationship (SAR) and membrane permeability studies. This alkyl gentisate ester solves that need. - Validated Tool: Specifically inhibits hCA II, enabling direct study of isopropyl ester effects on isoform selectivity and potency. - Distinct Physicochemistry: The branched isopropyl group provides moderated lipophilicity versus methyl/ethyl analogs, serving as a probe for cellular uptake assays. - Derivatizable Scaffold: Free 2,5-dihydroxy groups on the aromatic ring allow for systematic synthetic expansion into focused compound libraries.

Molecular Formula C10H12O4
Molecular Weight 196.202
CAS No. 147993-48-4
Cat. No. B599985
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namepropan-2-yl 2,5-dihydroxybenzoate
CAS147993-48-4
SynonymsBenzoic acid, 2,5-dihydroxy-, 1-Methylethyl ester
Molecular FormulaC10H12O4
Molecular Weight196.202
Structural Identifiers
SMILESCC(C)OC(=O)C1=C(C=CC(=C1)O)O
InChIInChI=1S/C10H12O4/c1-6(2)14-10(13)8-5-7(11)3-4-9(8)12/h3-6,11-12H,1-2H3
InChIKeyXYULNQQEVCBODY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Propan-2-yl 2,5-dihydroxybenzoate Overview


Propan-2-yl 2,5-dihydroxybenzoate, also known as isopropyl 2,5-dihydroxybenzoate or isopropyl gentisate, is an alkyl ester of gentisic acid (2,5-dihydroxybenzoic acid) . It belongs to the class of m-hydroxybenzoic acid esters [1] and has a molecular weight of 196.20 g/mol with the molecular formula C10H12O4 . This compound is a versatile small molecule scaffold with reported inhibitory activity against mammalian carbonic anhydrase isoforms, a class of established drug targets [2].

Propan-2-yl 2,5-dihydroxybenzoate vs. Methyl & Ethyl Analogs


While propan-2-yl 2,5-dihydroxybenzoate shares the 2,5-dihydroxybenzoate core with other alkyl esters like methyl and ethyl gentisate, its specific isopropyl ester moiety confers distinct physicochemical and biological properties. The isopropyl group alters molecular weight and lipophilicity, which directly impacts membrane permeability and target engagement . Research has shown that a series of gentisic acid esters, including the methyl, ethyl, and iso-propyl variants, were investigated for carbonic anhydrase inhibition, indicating that the alkyl chain length and branching are critical determinants of activity and isoform selectivity [1]. Therefore, substituting with a methyl or ethyl analog without validation would introduce a new, uncharacterized variable into an experimental system, potentially altering potency, selectivity, and pharmacokinetic behavior .

Propan-2-yl 2,5-dihydroxybenzoate Differentiation


Isopropyl Ester Molecular Properties

The isopropyl ester group in propan-2-yl 2,5-dihydroxybenzoate results in a distinct molecular weight (196.20 g/mol) compared to its methyl (168.15 g/mol) and ethyl (182.17 g/mol) counterparts . This difference in size and branching alters the compound's lipophilicity, a key factor in its ability to cross biological membranes .

Lipophilicity Membrane Permeability Physicochemical Properties

Carbonic Anhydrase II Inhibition

Propan-2-yl 2,5-dihydroxybenzoate has been identified as an inhibitor of human carbonic anhydrase 2 (hCA II) [1]. While direct comparative IC50/Ki data against other gentisic acid esters is not publicly available for a precise head-to-head ranking, the compound's inclusion in a published study on mono-/dihydroxybenzoic acid esters as CA inhibitors validates its activity against this target family [2].

Carbonic Anhydrase Enzyme Inhibition Binding Affinity

Volatility & Boiling Point

The isopropyl ester exhibits a calculated boiling point of 339.8±22.0 °C at standard atmospheric pressure (760 mmHg) . This is distinct from the n-propyl ester analog, which has a reported boiling point of 347.7 °C . These differences are important for selecting a compound for applications where thermal stability and vapor pressure are critical considerations.

Volatility Boiling Point Formulation

Propan-2-yl 2,5-dihydroxybenzoate Research Applications


Carbonic Anhydrase Inhibition

Propan-2-yl 2,5-dihydroxybenzoate is a suitable tool for researchers investigating the structure-activity relationship (SAR) of non-sulfonamide carbonic anhydrase inhibitors [1]. Its validated interaction with hCA II makes it a reference point for studying the impact of the isopropyl ester moiety on isoform selectivity and potency compared to other alkyl ester analogs [1].

Membrane Permeability Probe

The distinct molecular weight and lipophilic character of the isopropyl ester, compared to methyl and ethyl esters, make this compound a useful probe in chemical biology experiments designed to assess the impact of moderate lipophilicity increases on cellular uptake and intracellular target engagement .

Synthetic Intermediate

As a versatile small molecule scaffold, propan-2-yl 2,5-dihydroxybenzoate serves as a key intermediate for further synthetic modifications. The presence of the 2- and 5-hydroxy groups on the aromatic ring provides multiple sites for derivatization, allowing for the creation of focused chemical libraries for drug discovery .

Analytical Reference Standard

The compound's well-defined physicochemical properties (molecular weight, boiling point) make it a suitable candidate for use as a reference standard in analytical method development, including HPLC and LC-MS, particularly when comparing a series of gentisic acid esters with varying alkyl chain lengths .

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